7-Metil Lumazina

Descripción general

Descripción

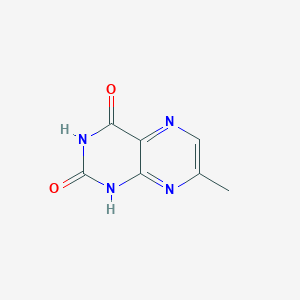

7-Methylpteridine-2,4(1H,3H)-dione, also known as 7-Methylpteridine-2,4(1H,3H)-dione, is a useful research compound. Its molecular formula is C7H6N4O2 and its molecular weight is 178.15 g/mol. The purity is usually 95%.

The exact mass of the compound 7-Methylpteridine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 160394. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Pteridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Methylpteridine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Methylpteridine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis de Péptidos de Lumazina

Los péptidos de lumazina se sintetizan utilizando un método versátil y sencillo . Estos péptidos han sido validados para unirse al Fe (III) y mostrar afinidades débiles o nulas a Cu (II), Co (II) y Mn (II) . Esta propiedad puede ser útil en diversas aplicaciones de investigación donde se requieren características de unión a metales.

Actividad Bactericida

Se ha encontrado que la 7-Metil Lumazina tiene actividad bactericida contra la cepa Methanobacterium thermoautotrophicum Marburg . Esto sugiere posibles aplicaciones en el desarrollo de nuevos antibióticos o agentes antimicrobianos.

Supresor de Metanógenos

Este compuesto también actúa como un supresor selectivo de metanógenos . Esta propiedad se puede utilizar en células de electrólisis microbiana para mejorar la eficiencia de generación de H2 .

Inhibidor de la Xantina Oxidasa

Se ha encontrado que la 6-hidroxilumazina, un derivado de la this compound, es un potente inhibidor competitivo de la xantina oxidasa . Esto sugiere posibles aplicaciones en el tratamiento de la gota y otras afecciones relacionadas con niveles altos de ácido úrico.

Inhibidor de la Cathepsina B

La asteropterina, un péptido derivado de la lumazina, posee una actividad de inhibición de la catepsina B, una proteasa de cisteína y un biomarcador de cáncer bien documentado . Esto sugiere posibles aplicaciones en la investigación y el tratamiento del cáncer.

Potenciador de la Sensibilidad a la Insulina

Se encontró que las terrelumamidas A y B, dos péptidos derivados de la lumazina, aumentan la sensibilidad de las células madre mesenquimales de la médula ósea humana (hBM-MSC) a la insulina . Esto sugiere posibles aplicaciones en el tratamiento de la diabetes y otras afecciones relacionadas con la insulina.

Reconocimiento de Secuencias de ADN

Estos compuestos exhibieron cambios de fluorescencia al unirse al ADN, lo que demuestra sus posibles aplicaciones en el reconocimiento de secuencias de ADN .

Actividades Antiinflamatorias y Analgésicas

Un derivado de la this compound, un imidazo [1,2-a]pirazina metil-sustituido, tiene actividades antiinflamatorias, analgésicas y ulcerogénicas <svg class="icon" height="16" p-id="1735" t="1

Mecanismo De Acción

Target of Action

The primary target of 7-Methyl Lumazine is lumazine synthase (RibH) . Lumazine synthase is a vital enzyme in the riboflavin biosynthetic pathway . It plays a significant role in the synthesis of riboflavin, which is an essential nutrient and a precursor for the enzymatic cofactor flavin adenine dinucleotide (FAD) .

Mode of Action

7-Methyl Lumazine interacts with its target, lumazine synthase, and participates in the synthesis of riboflavin . The compound serves as a bio-precursor in living cells and can be found in multiple natural products . It exhibits intriguing activities, including metal binding characteristics, particularly to Fe (III), and shows weak to no affinities to Cu (II), Co (II), and Mn (II) .

Biochemical Pathways

7-Methyl Lumazine is involved in the riboflavin biosynthesis pathway . Starting from guanosine triphosphate (GTP), a uracil derivative is produced in four steps. This derivative then undergoes condensation with 3,4-dihydroxy-2-butanone 4-phosphate, catalyzed by lumazine synthase, to yield a modified lumazine. This lumazine motif then undergoes a two-molecule dismutation reaction catalyzed by riboflavin synthase to produce riboflavin . Riboflavin can then be further transformed into FAD, an enzymatic cofactor, allowing the catalysis of various metabolic redox reactions .

Result of Action

The action of 7-Methyl Lumazine results in various biochemical effects. For instance, lumazine-derived peptides have been found to boost the sensitivity of human bone marrow mesenchymal stem cells (hBM-MSCs) to insulin . Additionally, one of the lumazine-derived peptides, terrelumamide A, exhibits the ability to bind double-stranded DNA oligomers likely via the intercalation by the lumazine scaffold together with groove binding by the peptide backbone .

Análisis Bioquímico

Biochemical Properties

7-Methyl Lumazine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of lumazine peptides, which have been found to bind to Fe (III) and show weak to no affinities to Cu (II), Co (II), and Mn (II) .

Cellular Effects

7-Methyl Lumazine has significant effects on various types of cells and cellular processes. It influences cell function by interacting with different cellular components. For example, lumazine-derived peptides were found to boost the sensitivity of human bone marrow mesenchymal stem cells to insulin .

Molecular Mechanism

The molecular mechanism of 7-Methyl Lumazine involves its interactions at the molecular level. It binds to biomolecules, influences enzyme activity, and causes changes in gene expression . For instance, it is involved in the synthesis of lumazine peptides, which can bind to double-stranded DNA oligomers .

Metabolic Pathways

7-Methyl Lumazine is involved in the riboflavin metabolism pathway . It interacts with various enzymes and cofactors, and can influence metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

7-methyl-1H-pteridine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c1-3-2-8-4-5(9-3)10-7(13)11-6(4)12/h2H,1H3,(H2,9,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIXGFZWEUAUYGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2C(=N1)NC(=O)NC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40158458 | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13401-38-2 | |

| Record name | 7-Methyllumizine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013401382 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Methyllumazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Methyllumizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40158458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

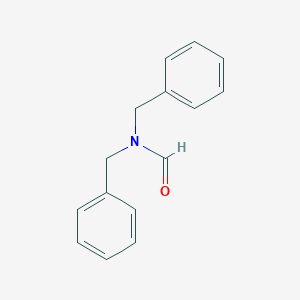

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)

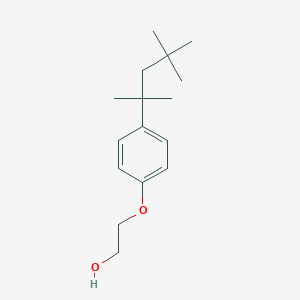

![2-{2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy}ethanol](/img/structure/B29144.png)

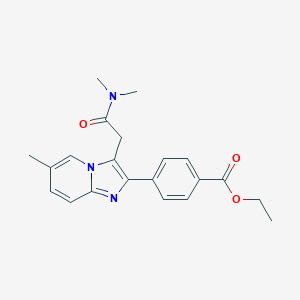

![2-(6-(Methoxycarbonyl)-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B29164.png)

![2-[4-(Ethoxycarbonyl)phenyl]-6-methyl-imidazo[1,2-a]pyridine](/img/structure/B29174.png)